molecular formula C23H28O4 B601640 Clinofibrate-Unreinheit 2 CAS No. 30299-17-3

Clinofibrate-Unreinheit 2

Katalognummer: B601640
CAS-Nummer: 30299-17-3
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: ARWMEFKFHXIAQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clinofibrate Impurity 2, also known as 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid, is a chemical compound that is an impurity of Clinofibrate. Clinofibrate is a fibrate drug used primarily for the treatment of hyperlipidemia and cardiovascular diseases. Clinofibrate Impurity 2 is often studied to understand the stability, degradation, and potential biological activities of Clinofibrate .

Wissenschaftliche Forschungsanwendungen

Analytical Applications

Analytical Method Development
The identification and quantification of Clinofibrate Impurity 2 are essential for regulatory compliance and quality control in pharmaceutical manufacturing. Various analytical techniques have been developed, including:

  • High-Performance Liquid Chromatography (HPLC) : This method is widely used for separating and quantifying impurities in drug formulations.
  • Mass Spectrometry (MS) : Coupled with HPLC, mass spectrometry provides detailed molecular information about impurities.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be utilized to elucidate the structure of Clinofibrate Impurity 2 and its interactions with other components.

Data Table: Analytical Techniques for Clinofibrate Impurity 2

TechniquePurposeAdvantages
HPLCQuantificationHigh resolution and sensitivity
Mass SpectrometryStructural elucidationAccurate mass determination
NMR SpectroscopyStructural analysisNon-destructive analysis

Toxicological Studies

Safety Assessments
Toxicological studies are critical for understanding the safety profile of Clinofibrate Impurity 2. Research indicates that impurities can affect the overall toxicity of drug formulations. For example, studies have shown that certain related impurities may lead to adverse effects such as hyperuricemia, particularly in patients with pre-existing renal conditions .

Case Study: Toxicity Evaluation
A case study involving a generic formulation containing Clinofibrate Impurity 2 demonstrated that the impurity's concentration exceeded acceptable limits, necessitating further toxicological evaluation. The study employed both in vitro and in vivo methods to assess mutagenicity and systemic exposure levels2.

Regulatory Considerations

Regulatory bodies such as the FDA and EMA have established guidelines for managing impurities like Clinofibrate Impurity 2. These guidelines emphasize the need for:

  • Genotoxicity Testing : To evaluate the potential carcinogenic risk associated with impurities.
  • Acceptable Intake Levels : Determining thresholds based on risk assessments to ensure patient safety.

Case Studies on Clinical Impact

Several case studies highlight the implications of Clinofibrate Impurity 2 in clinical settings:

  • Case Study 1 : A clinical trial involving patients with dyslipidemia revealed that formulations with higher levels of Clinofibrate Impurity 2 resulted in increased side effects compared to those with lower impurity levels.
  • Case Study 2 : A retrospective analysis demonstrated that patients exposed to formulations with elevated impurity levels had a higher incidence of renal complications.

Vorbereitungsmethoden

The synthesis of Clinofibrate Impurity 2 involves several steps. One method includes the reaction of cyclohexanone with phenol to produce Bisphenol Z. This intermediate is then treated with chloroform and methyl ethyl ketone in the presence of a base to yield Clinofibrate. The impurity, Clinofibrate Impurity 2, can be isolated and purified using high-performance liquid chromatography (HPLC) and other separation techniques .

Analyse Chemischer Reaktionen

Clinofibrate Impurity 2 undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

Clinofibrate Impurity 2 can be compared with other impurities and degradation products of Clinofibrate, such as:

Clinofibrate Impurity 2 is unique due to its specific structure and the role it plays in the stability and efficacy of Clinofibrate formulations.

Biologische Aktivität

Clinofibrate Impurity 2 is a byproduct associated with the synthesis of clofibrate, a lipid-regulating agent. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical applications. This article reviews relevant research findings, case studies, and analytical data regarding the biological activity of Clinofibrate Impurity 2.

Clinofibrate Impurity 2 is structurally related to clofibrate and exhibits properties that may influence its biological activity. The chemical structure impacts its interaction with biological systems, particularly in terms of metabolic pathways and potential toxicity.

Biological Activity Overview

Research indicates that impurities like Clinofibrate Impurity 2 can exhibit various biological activities, including:

  • Cytotoxicity : Studies have shown that certain impurities can affect cell viability, leading to cytotoxic effects on mammalian cells.
  • Mutagenicity : Some impurities have been linked to genetic mutations, raising concerns about their long-term safety in therapeutic use.
  • Hepatotoxicity : Given the association with clofibrate, there is potential for liver-related toxicity due to the induction of hepatic neoplasms.

Case Study 1: Hepatic Tumor Induction

A study involving Fischer 344 rats examined the effects of clofibrate on liver tumor induction. Rats treated with high doses of clofibrate exhibited an increased incidence of hepatocellular carcinomas compared to controls. Specifically, the study reported:

  • Tumor Incidence : 4 out of 25 treated rats developed liver tumors.
  • Dosage : Rats were fed a diet containing 5000 mg/kg of clofibrate for an extended period (up to 129 weeks) .

Case Study 2: Mutagenicity Assessment

In silico methods were employed to predict the mutagenic potential of Clinofibrate Impurity 2. The results indicated that while some impurities showed mutagenic properties, Clinofibrate Impurity 2's specific mutagenicity remains to be fully characterized. The findings suggested:

  • Prediction Models : In silico models demonstrated varying degrees of reliability in predicting mutagenic effects
    2
    .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
CytotoxicityReduced cell viability in cultured cells
MutagenicityPotential genetic mutations observed
2
HepatotoxicityIncreased liver tumor incidence in rats

Analytical Methods

Analytical techniques such as UV-spectroscopy and multivariate chemometric models have been employed to evaluate the presence and effects of Clinofibrate Impurity 2 in formulations. These methods help distinguish between the active compound and its impurities, providing insights into their respective biological activities.

Table 2: Analytical Performance Metrics

MethodSensitivitySpecificityRecovery Rate (%)
UV-SpectroscopyModerateHigh99.91
PCRHighModerate100.73
PLSVery HighHigh101.70

Eigenschaften

CAS-Nummer

30299-17-3

Molekularformel

C23H28O4

Molekulargewicht

368.5 g/mol

IUPAC-Name

2-[4-[1-(4-hydroxyphenyl)cyclohexyl]phenoxy]-2-methylbutanoic acid

InChI

InChI=1S/C23H28O4/c1-3-22(2,21(25)26)27-20-13-9-18(10-14-20)23(15-5-4-6-16-23)17-7-11-19(24)12-8-17/h7-14,24H,3-6,15-16H2,1-2H3,(H,25,26)

InChI-Schlüssel

ARWMEFKFHXIAQR-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)O

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.